molecular formula C10H10BrN3O B15045797 N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

Cat. No.: B15045797
M. Wt: 268.11 g/mol
InChI Key: OKKFBYQNWRPPOS-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide is a chemical compound with the molecular formula C10H10BrN3O It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridine. The synthesis involves a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP). This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 2-Phenyl-3-methylimidazo[1,2-a]pyridine
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Uniqueness

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

InChI

InChI=1S/C10H10BrN3O/c1-2-8-10(12-6-15)14-5-7(11)3-4-9(14)13-8/h3-6H,2H2,1H3,(H,12,15)

InChI Key

OKKFBYQNWRPPOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)NC=O

Origin of Product

United States

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